dimethyl(1-phenylprop-2-yn-1-yl)amine
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Overview
Description
Dimethyl(1-phenylprop-2-yn-1-yl)amine, also known by its IUPAC name N,N-dimethyl-1-phenylprop-2-yn-1-amine, is an organic compound with the molecular formula C11H13N. It is a liquid at room temperature and is primarily used in chemical research and synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl(1-phenylprop-2-yn-1-yl)amine typically involves the alkylation of dimethylamine with 1-phenylprop-2-yn-1-yl chloride. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or toluene at a temperature range of 0-25°C .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. Continuous flow reactors are often used to maintain consistent reaction conditions and improve yield. The use of automated systems ensures precise control over reaction parameters, leading to higher purity and efficiency .
Chemical Reactions Analysis
Types of Reactions
Dimethyl(1-phenylprop-2-yn-1-yl)amine undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding amides or nitriles.
Reduction: Reduction reactions can convert it into secondary or tertiary amines.
Substitution: It can participate in nucleophilic substitution reactions, where the dimethylamine group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Amides or nitriles.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted amines depending on the nucleophile used.
Scientific Research Applications
Dimethyl(1-phenylprop-2-yn-1-yl)amine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals.
Biology: It serves as a precursor in the synthesis of biologically active compounds.
Medicine: Research into its potential therapeutic effects is ongoing, particularly in the development of new drugs.
Industry: It is used in the manufacture of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of dimethyl(1-phenylprop-2-yn-1-yl)amine involves its interaction with various molecular targets. It can act as a ligand, binding to specific receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and the nature of the compound it is interacting with .
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethyl-1-phenylprop-2-yn-1-amine: Similar in structure but may have different substituents.
1-Phenylprop-2-yn-1-one: Lacks the dimethylamine group, leading to different reactivity and applications.
Uniqueness
Dimethyl(1-phenylprop-2-yn-1-yl)amine is unique due to its specific combination of a phenyl group and a dimethylamine group attached to a propynyl chain. This structure imparts distinct chemical properties and reactivity, making it valuable in various synthetic and research applications .
Properties
CAS No. |
87065-07-4 |
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Molecular Formula |
C11H13N |
Molecular Weight |
159.2 |
Purity |
95 |
Origin of Product |
United States |
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